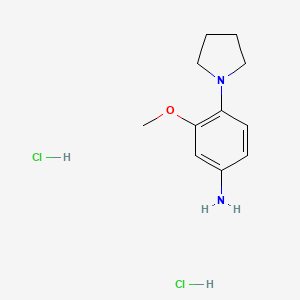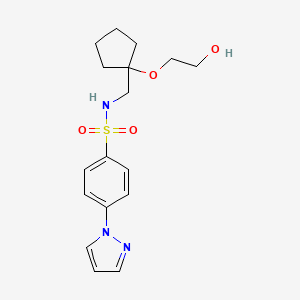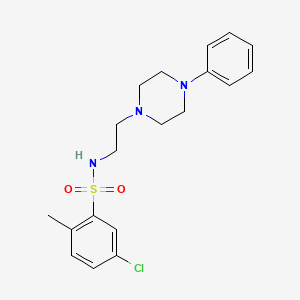![molecular formula C12H15ClF3NO2 B2971033 3-[2-Methoxy-4-(trifluoromethyl)phenyl]morpholine;hydrochloride CAS No. 2580224-57-1](/img/structure/B2971033.png)
3-[2-Methoxy-4-(trifluoromethyl)phenyl]morpholine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-Methoxy-4-(trifluoromethyl)phenyl]morpholine;hydrochloride is a chemical compound with the CAS Number: 2580224-57-1 . It has a molecular weight of 297.7 . The IUPAC name for this compound is 3-(2-methoxy-4-(trifluoromethyl)phenyl)morpholine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14F3NO2.ClH/c1-17-11-6-8 (12 (13,14)15)2-3-9 (11)10-7-18-5-4-16-10;/h2-3,6,10,16H,4-5,7H2,1H3;1H . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure of the molecule.Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry Applications
- Morpholine derivatives are commonly synthesized for various purposes, including as intermediates in organic synthesis. For example, Tan Bin (2011) synthesized 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride through a cyclization reaction, showcasing the utility of morpholine derivatives in chemical synthesis with high yields and easy operation (Tan Bin, 2011).
Material Science and Corrosion Inhibition
- In the field of material science, specifically corrosion inhibition, a structurally well-defined 1,2,3-triazole derivative incorporating morpholine was synthesized and demonstrated high efficiency in inhibiting mild steel corrosion in hydrochloric acid medium, highlighting the potential of morpholine derivatives in corrosion protection applications (Hrimla et al., 2021).
Pharmaceutical and Medicinal Chemistry
- Morpholine derivatives are explored for their potential in drug delivery and pharmacology. For instance, novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen were synthesized and evaluated for topical drug delivery, indicating the versatility of morpholine derivatives in developing new pharmaceutical agents (Rautio et al., 2000).
- Another study synthesized a neurokinin-1 receptor antagonist with a morpholine derivative, showcasing the application in creating orally active, water-soluble pharmaceuticals suitable for both intravenous and oral administration (Harrison et al., 2001).
Coordination Chemistry
- Morpholine derivatives are also used in coordination chemistry, as seen in the synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its palladium(II) and mercury(II) complexes, which contributes to the understanding of metal-ligand interactions and the development of new materials (Singh et al., 2000).
Eigenschaften
IUPAC Name |
3-[2-methoxy-4-(trifluoromethyl)phenyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2.ClH/c1-17-11-6-8(12(13,14)15)2-3-9(11)10-7-18-5-4-16-10;/h2-3,6,10,16H,4-5,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCQQLUYWFVBGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)C2COCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2Z)-N-(3,5-dimethylphenyl)-8-methoxy-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide](/img/structure/B2970950.png)
![N-[2-(furan-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2970953.png)
![1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2970956.png)
![N'-[(4-fluorophenyl)methyl]-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2970960.png)

![1-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(3-chlorophenyl)urea](/img/structure/B2970963.png)
![(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2970964.png)

![3-(2-chlorophenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea](/img/structure/B2970966.png)



![8-(4-butoxybenzoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2970972.png)
![1-(3'-(furan-2-yl)-5-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2970973.png)
